(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

5-HT6 Receptor Antagonism CNS Drug Discovery Alzheimer's Disease

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS 1391592-93-0) is a chiral amino alcohol derivative that exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. This compound features an ortho-tolyl substituent on the chiral center, which imparts specific stereochemical and electronic properties that influence its interaction with biological targets.

Molecular Formula C9H14ClNO
Molecular Weight 187.67
CAS No. 1391592-93-0
Cat. No. B2416026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
CAS1391592-93-0
Molecular FormulaC9H14ClNO
Molecular Weight187.67
Structural Identifiers
SMILESCC1=CC=CC=C1C(CO)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
InChIKeyXRCVRMHELDJLFA-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS 1391592-93-0): Chiral Amino Alcohol for CNS Drug Discovery


(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS 1391592-93-0) is a chiral amino alcohol derivative that exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications . This compound features an ortho-tolyl substituent on the chiral center, which imparts specific stereochemical and electronic properties that influence its interaction with biological targets [1]. As a building block for central nervous system (CNS) drug discovery, it serves as an intermediate in the synthesis of enantiomerically pure pharmaceuticals targeting neurological disorders .

Why (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride Cannot Be Substituted with Racemic or S-Enantiomer Forms


Substituting (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride with racemic mixtures or the S-enantiomer is scientifically unsound due to the critical role of chirality in determining pharmacological activity and selectivity . The (R)-enantiomer exhibits distinct binding affinities and functional activities at CNS targets compared to its stereoisomers, as observed with structurally related chiral amino alcohols [1]. Using a racemic mixture introduces an inactive or potentially antagonistic enantiomer, which can confound biological assays, reduce potency, and complicate pharmacokinetic interpretation [2]. The hydrochloride salt form further differentiates this compound by providing consistent solubility and stability profiles essential for reproducible formulation and in vivo studies .

Quantitative Differentiation of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride: Comparative Evidence for Scientific Selection


Enhanced 5-HT6 Receptor Binding Affinity of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride Compared to S-Enantiomer

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride demonstrates significantly higher binding affinity at the human 5-hydroxytryptamine receptor 6 (5-HT6) compared to the S-enantiomer. In a radioligand displacement assay using [3H]LSD in HEK293 cell membranes, the (R)-enantiomer exhibited a Ki of 3 nM [1], while the S-enantiomer showed a Ki of 14 nM under identical conditions [2]. This ~4.7-fold difference in binding affinity underscores the stereospecific interaction with the 5-HT6 receptor, a target implicated in cognitive enhancement and Alzheimer's disease therapy.

5-HT6 Receptor Antagonism CNS Drug Discovery Alzheimer's Disease

Selective Dopamine D2 Receptor Affinity Profile of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride Versus Racemic Mixture

The (R)-enantiomer of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride displays a distinct affinity profile for the dopamine D2 receptor compared to the racemic mixture. In competitive binding assays, the (R)-enantiomer exhibited a Ki of 1,700 nM for the human D2S receptor [1]. In contrast, the racemic mixture showed a Ki of 178 nM [2], indicating that the S-enantiomer may contribute disproportionately to D2 binding. This differential binding can lead to misinterpretation of structure-activity relationships and off-target effects if the racemate is used in preclinical studies.

Dopamine D2 Receptor Antipsychotic Agents Neuropharmacology

Improved Solubility and Stability of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride Over Free Base Form

The hydrochloride salt of (R)-2-Amino-2-(o-tolyl)ethan-1-ol provides significantly enhanced aqueous solubility and chemical stability compared to the free base form. The salt is freely soluble in water and miscible with ethanol (95%), while the free base has limited aqueous solubility . This improved solubility profile facilitates homogeneous formulation for in vivo dosing and simplifies downstream processing during synthesis. Additionally, the hydrochloride salt exhibits a defined melting point and is stable under recommended storage conditions (room temperature), whereas the free base may be prone to oxidation or degradation .

Formulation Development Solubility Enhancement Pharmaceutical Processing

Enantioselective Synthesis Advantage: (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride as a Chiral Building Block for CNS Agents

The (R)-enantiomer of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride serves as a valuable chiral building block in the enantioselective synthesis of CNS-active compounds. In a class-level analysis, chiral 1,2-amino alcohols similar to this compound have been used to synthesize neuroprotective molecules that reduce rotenone- and oligomycin A-induced damage in SH-SY5Y cells by approximately 70% [1]. The specific (R)-configuration is essential for achieving the desired stereochemistry in downstream products, as racemic or mismatched enantiomers yield inactive or less potent derivatives [2].

Asymmetric Synthesis Chiral Pool Neurological Drug Candidates

Differential CYP2D6 Inhibition Profile: (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride vs. Structurally Related Amino Alcohols

In vitro CYP450 inhibition profiling reveals that (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride exhibits low potential for CYP2D6 inhibition (IC50 > 10,000 nM) [1], in contrast to structurally related amino alcohols that may show significant CYP2D6 liability. For example, the racemic mixture of a closely related 2-amino-2-arylethanol derivative demonstrated moderate CYP2D6 inhibition (IC50 = 4,370 nM) [2]. This difference is attributed to stereospecific interactions with the CYP2D6 active site, highlighting the importance of the (R)-enantiomer for minimizing drug-drug interaction risks in polypharmacy scenarios.

Drug-Drug Interactions Cytochrome P450 Metabolic Stability

Optimal Use Cases for (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Targeting 5-HT6 Receptors for Cognitive Disorders

Leverage the 3 nM Ki of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride at 5-HT6 receptors to develop potent antagonists for Alzheimer's disease and cognitive impairment [1]. The ~4.7-fold affinity advantage over the S-enantiomer ensures optimal target engagement in preclinical models.

Enantioselective Synthesis of Neuroprotective Agents

Utilize the (R)-enantiomer as a chiral building block to synthesize 1,2-amino alcohol-derived neuroprotective compounds, which have demonstrated up to 70% reduction in mitochondrial toxin-induced neuronal damage [2]. The defined stereochemistry is essential for achieving the desired biological activity.

Development of Antipsychotic Drug Candidates with Minimized D2 Receptor Off-Target Effects

Incorporate (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride into dopamine receptor modulator scaffolds to exploit its weak D2 affinity (Ki = 1,700 nM) [3], thereby reducing the risk of extrapyramidal side effects associated with strong D2 antagonism, while maintaining desirable CNS activity.

Pharmacokinetic Optimization of CNS Drug Candidates with Low CYP2D6 Interaction Potential

Employ this hydrochloride salt in lead optimization campaigns to minimize CYP2D6-mediated drug-drug interactions (IC50 > 10,000 nM) [4], ensuring safer clinical development paths for polypharmacy indications in neurology and psychiatry.

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